Ciguatoxin 3C
Overview
Description
Ciguatoxin 3C is a potent marine biotoxin belonging to the ciguatoxin family, which is produced by certain species of marine dinoflagellates, particularly those of the genera Gambierdiscus and Fukuyoa . These toxins accumulate in the food web, primarily in coral reef fish, and can cause ciguatera poisoning in humans when ingested . This compound is known for its complex polyether structure and its ability to modulate voltage-gated ion channels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ciguatoxin 3C involves multiple steps due to its intricate polyether structure. One approach includes the use of liquid chromatography and mass spectrometry to identify and isolate the compound from natural sources . Additionally, synthetic methods often involve sol-gel polymerization and the use of molecularly imprinted polymers to create sensors for detecting this compound .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for precise conditions to maintain its bioactivity. Current methods focus on extraction from natural sources, such as contaminated fish tissues, followed by purification using advanced chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Ciguatoxin 3C undergoes various chemical reactions, including oxidation and epimerization. Oxidation reactions can lead to the formation of different congeners, such as 49-epimers .
Common Reagents and Conditions: Oxidation reactions typically involve the use of liver S9 fractions from fish species, which catalyze the transformation of this compound into its oxidized forms . Acid-catalyzed epimerization is another common reaction, often used to prepare reference standards for analytical purposes .
Major Products: The major products formed from these reactions include various oxidized and epimerized congeners of this compound, which are used for toxicological studies and analytical reference .
Scientific Research Applications
Ciguatoxin 3C has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the mechanisms of polyether toxin synthesis and to develop detection methods for marine biotoxins . In biology, this compound is employed to investigate the bioaccumulation and metabolism of marine toxins in fish species . In medicine, it serves as a model compound for studying the effects of marine toxins on human health, particularly in relation to ciguatera poisoning .
Mechanism of Action
Ciguatoxin 3C exerts its effects by modulating voltage-gated sodium channels in nerve cells . It lowers the threshold for channel opening, leading to persistent activation and increased neuronal excitability . This results in a range of symptoms, including neurological, cardiovascular, and gastrointestinal disturbances . At higher doses, this compound can also block voltage-gated potassium channels, further contributing to its toxic effects .
Comparison with Similar Compounds
Ciguatoxin 3C is part of a larger group of ciguatoxins, which includes over 30 different congeners . Similar compounds include ciguatoxin 1B, ciguatoxin 4A, and ciguatoxin 4B . Compared to these congeners, this compound is unique in its specific structural features and its distinct toxicological profile . The presence of multiple hydroxyl groups and its ability to form epimers are some of the characteristics that set it apart from other ciguatoxins .
Properties
IUPAC Name |
(1R,3S,4Z,7R,9S,11R,13S,19R,20R,21S,23R,26S,28R,30E,33S,35R,37S,39R,41S,43R,44S,45S,46R,48S,49S,50S,51R,53S,55R,57R,59S,60S)-44,45,50,55,59-pentamethylspiro[2,8,12,18,22,27,34,38,42,47,52,58-dodecaoxadodecacyclo[31.28.0.03,28.07,26.09,23.011,21.013,19.035,59.037,57.039,53.041,51.043,48]henhexaconta-4,15,24,30-tetraene-46,2'-oxolane]-20,49,60-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H82O16/c1-28-22-39-41(25-45-51(70-39)30(3)49(59)55-52(71-45)29(2)31(4)57(73-55)19-11-21-62-57)67-43-27-48-56(5,72-44(43)23-28)47(58)26-42-35(68-48)13-7-6-12-32-33(65-42)15-10-16-34-36(63-32)17-18-37-40(64-34)24-46-54(69-37)50(60)53-38(66-46)14-8-9-20-61-53/h6-10,15,17-18,28-55,58-60H,11-14,16,19-27H2,1-5H3/b7-6+,15-10-/t28-,29+,30+,31+,32-,33+,34-,35+,36+,37-,38+,39+,40+,41-,42-,43+,44-,45+,46-,47+,48-,49+,50-,51-,52-,53+,54-,55+,56+,57-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXGFCYTZARNGN-XHDDPMCTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC3C(O2)C(C(C4C(O3)C(C(C5(O4)CCCO5)C)C)O)C)OC6CC7C(C(CC8C(O7)CC=CCC9C(O8)C=CCC2C(O9)C=CC3C(O2)CC2C(O3)C(C3C(O2)CC=CCO3)O)O)(OC6C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H](C[C@H]3[C@H](O2)[C@H]([C@@H]([C@H]4[C@H](O3)[C@H]([C@@H]([C@]5(O4)CCCO5)C)C)O)C)O[C@H]6C[C@@H]7[C@]([C@H](C[C@@H]8[C@@H](O7)C/C=C/C[C@@H]9[C@@H](O8)/C=C\C[C@@H]2[C@@H](O9)C=C[C@@H]3[C@@H](O2)C[C@@H]2[C@@H](O3)[C@@H]([C@@H]3[C@@H](O2)CC=CCO3)O)O)(O[C@@H]6C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H82O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1023.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148471-85-6 | |
Record name | Ciguatoxin 3C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148471856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CiguatoxinCTX 3C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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